molecular formula C23H21N3O3S B2465861 4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898455-97-5

4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Katalognummer: B2465861
CAS-Nummer: 898455-97-5
Molekulargewicht: 419.5
InChI-Schlüssel: NKSZJWJKSOZLJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group and a para-phenyl ring linked to a benzene sulfonamide moiety bearing a 4-ethyl substituent. Its structure combines a heterocyclic scaffold with a sulfonamide pharmacophore, a design motif commonly explored for enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) and anticancer activity .

Eigenschaften

IUPAC Name

4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-17-8-14-20(15-9-17)30(28,29)25-18-10-12-19(13-11-18)26-16(2)24-22-7-5-4-6-21(22)23(26)27/h4-15,25H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZJWJKSOZLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives

A common starting material is anthranilic acid, which undergoes cyclization with formamide at 120°C to yield quinazolin-4(3H)-one (3 ). Subsequent chlorination using phosphorus oxychloride (POCl₃) produces 4-chloroquinazoline (4 ), a versatile intermediate for further functionalization:
$$
\text{Anthranilic acid} \xrightarrow{\text{Formamide, 120°C}} \text{Quinazolin-4(3H)-one} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{4-Chloroquinazoline}
$$

Alternative Cyclization via Benzoxazinone Intermediates

2-Amino-3,5-diiodobenzoic acid (1 ) reacts with acetic anhydride to form 6,8-diiodo-2-methyl-4H-benzo[d]oxazin-4-one (2 ), which undergoes nucleophilic displacement with sulfonamides to yield quinazolinone derivatives. This method achieves yields of 62–76% under dry reflux conditions.

Functionalization with the Sulfonamide Group

Sulfonylation of Quinazolinone Intermediates

4-Chloroquinazoline (4 ) reacts with 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline in the presence of triethylamine (TEA) to form 4-(4-aminoanilino)quinazoline (5 ). Subsequent sulfonylation with 4-ethylbenzenesulfonyl chloride introduces the sulfonamide moiety:
$$
\text{4-(4-Aminoanilino)quinazoline} + \text{4-Ethylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
This step typically requires reflux in dichloromethane (DCM) for 10–24 hours.

Direct Sulfonation Using Chlorosulfonic Acid

In an alternative approach, the quinazolinone intermediate is treated with chlorosulfonic acid at 60°C for 7 days to form a sulfonyl chloride derivative, which is then aminated with ammonia gas. This method avoids pre-functionalized aniline intermediates but requires careful temperature control to prevent over-sulfonation.

Optimization Strategies and Catalytic Enhancements

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (280 W) to accelerate cyclization and coupling steps. For example, reacting N-acylanthranilic acids with hydrazines in the presence of PCl₃ under microwave conditions reduces reaction times from hours to minutes while maintaining yields >90%.

Solvent and Catalyst Screening

Parameter Conventional Method Microwave Method
Solvent THF THF
Catalyst PCl₃ PCl₃
Temperature Reflux (Δ) 80–100°C
Time 25–30 min 5–10 min
Yield 76–91% 91–96%

Table 1: Comparative analysis of conventional vs. microwave-assisted synthesis.

Purification and Characterization

Crude products are purified via column chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H-NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.4 ppm).
  • IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹), quinazolinone C=O (1680 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 449.5 (M+H⁺).

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include various quinazolinone and sulfonamide derivatives, which can be further studied for their biological activities.

Wirkmechanismus

The mechanism of action of 4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Ethyl 4-{4-Oxo-2-[(E)-2-(4-Sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzoate (1f)
  • Structure : Similar 3,4-dihydroquinazolin-4-one core but substituted with a para-ethyl ester (COOEt) and an ethenyl-sulfonamide group.
  • Synthesis : Prepared via condensation of ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate (6f) (50.2% yield, m.p. 239–240°C) .
  • Activity : Exhibited moderate COX-2 inhibition (details unspecified) but less potent than celecoxib .
2-Bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (L892-0191)
  • Structure : Replaces sulfonamide with a benzamide group and introduces bromo/methoxy substituents.
  • Significance : Highlights the impact of replacing sulfonamide with benzamide on target selectivity and solubility .

Sulfonamide Substituent Variations

4-Chloro, 4-Nitro, and 4-Dimethylamino Derivatives
  • Examples :
    • Compound 15 : 4-Chlorophenyl substituent (95% yield, m.p. 226–227°C) .
    • Compound 17 : 4-Nitrophenyl substituent (94% yield, m.p. 227–228.5°C) .
  • Trends: Electron-withdrawing groups (e.g., NO₂) enhance thermal stability (higher m.p.), while electron-donating groups (e.g., NMe₂) reduce yields (66% for Compound 16) .
Heterocyclic Hybrids
  • Compound 22 : Incorporates a 1,2,4-triazole ring (68% yield), synthesized via cyclization of semicarbazides .
  • Compound 6 : Features a thioxo-diazinane ring, demonstrating the versatility of sulfonamide in forming diverse heterocycles .
COX-2 Inhibition
  • Most Active Analog : 4-Methoxyphenyl derivative (47.1% inhibition at 20 μM) .
  • Target Compound : Predicted to exhibit comparable or reduced activity due to the ethyl group’s steric bulk vs. methoxy’s electronic effects .
Enzyme Binding Interactions
  • Sulfonamide Role : The SO₂NH₂ group is critical for hydrogen bonding with COX-2’s active site .
  • Ethyl Substituent Impact : May enhance lipophilicity but reduce polar interactions compared to smaller substituents (e.g., Cl, OCH₃) .

Biologische Aktivität

The compound 4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a sulfonamide group and a quinazolinone moiety. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Structural Features

FeatureDescription
Sulfonamide GroupMimics para-aminobenzoic acid (PABA)
Quinazolinone MoietyKnown for antimicrobial and anticancer properties
Ethyl SubstitutionEnhances lipophilicity and potential bioactivity

Antibacterial Properties

The sulfonamide group in this compound is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to:

  • Antibacterial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains by disrupting folate metabolism, essential for DNA synthesis in bacteria.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds with quinazolinone structures have been shown to interact with molecular targets involved in cell cycle regulation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancerous cells.
  • Targeting Specific Pathways : The compound may affect signaling pathways critical for tumor growth and survival.

COX-2 Inhibition

A related study on structurally similar compounds revealed significant COX-2 inhibitory activity, suggesting that 4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide may also possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes .

Case Studies and Experimental Data

  • In vitro Studies : Various derivatives have been synthesized and tested for their biological activity. For instance, a related compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .
  • Mechanistic Insights : The interaction of the sulfonamide moiety with dihydropteroate synthase has been modeled to predict binding affinities and potential therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamideContains trimethyl groupsAntimicrobial potential
4-acetyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamideAcetylated amine groupAltered bioactivity due to acetylation
2-methyl-N-[4-(2-methylquinazolinone)phenyl]benzene-sulfonamideSimpler structureReduced biological activity

Q & A

Basic Question: What are the key synthetic strategies for preparing 4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 2-methyl-4-oxo-3,4-dihydroquinazoline core via cyclization of anthranilic acid derivatives with methylamine under reflux conditions.
  • Step 2: Introduction of the sulfonamide group via nucleophilic substitution, using 4-ethylbenzenesulfonyl chloride and a phenylenediamine intermediate.
  • Step 3: Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance coupling efficiency. Yield improvements (from ~45% to 72%) are achieved by using catalytic Pd(II) in cross-coupling steps .
    Key Data:
SolventTemperature (°C)Yield (%)
DMF10065
THF8045
Toluene12072

Advanced Question: How can computational chemistry be applied to predict the reactivity of the dihydroquinazolinone moiety in this compound during nucleophilic substitution?

Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to model the electron density and frontier molecular orbitals of the dihydroquinazolinone ring. This identifies nucleophilic attack sites (e.g., C-2 vs. C-4 positions) and predicts regioselectivity. For example:

  • HOMO-LUMO Analysis: The C-2 position shows higher electron deficiency (LUMO energy = -1.8 eV), favoring nucleophilic substitution.
  • Transition State Modeling: Solvent effects (e.g., dielectric constant of DMF) are incorporated using polarizable continuum models (PCM) to refine activation barriers .
    Experimental Validation: Match computational predictions with HPLC-monitored reaction outcomes (e.g., 85% selectivity for C-2 substitution in DMF) .

Basic Question: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the ethyl group (δ 1.2 ppm, triplet) and sulfonamide protons (δ 7.8 ppm, singlet).
  • HPLC-MS: Validates purity (>98%) and molecular weight ([M+H]⁺ = 423.12 Da).
  • X-ray Crystallography: Resolves the dihydroquinazolinone ring conformation and sulfonamide geometry (bond angles: S-N-C = 118°) .

Advanced Question: How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved for this compound?

Methodological Answer:

  • Step 1: Verify assay conditions (e.g., buffer pH, serum content) that may alter compound solubility or protein binding. For example, IC₅₀ shifts from 2 µM (pH 7.4) to 8 µM (pH 6.5) due to protonation of the sulfonamide group .
  • Step 2: Use structure-activity relationship (SAR) studies to test analogs. For instance, replacing the 4-ethyl group with a cyclohexyl moiety increases hydrophobicity (logP from 3.1 to 4.5) and improves membrane permeability .
  • Step 3: Apply machine learning models trained on PubChem bioassay data to predict false positives from aggregation-based artifacts .

Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties of sulfonamides.
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl from sulfonylation) with 10% sodium bicarbonate before disposal .

Advanced Question: How can reaction fundamentals inform reactor design for scaling up the synthesis of this compound?

Methodological Answer:

  • Mass Transfer Optimization: Use a plug-flow reactor with static mixers to enhance mixing of immiscible phases (e.g., aqueous amine and organic sulfonyl chloride layers).
  • Heat Management: Adopt a jacketed reactor with PID-controlled cooling to maintain exothermic reactions (<5°C/min temperature rise) .
  • Case Study: Pilot-scale trials achieved 85% yield at 10 L scale by increasing shear rate (500 s⁻¹) and residence time (30 min) .

Basic Question: What training resources are available for researchers new to synthesizing sulfonamide-containing compounds?

Methodological Answer:

  • Coursework: Enroll in advanced organic chemistry modules (e.g., CHEM 4206) focusing on sulfonylation mechanisms and green chemistry principles .
  • Practical Workshops: Attend ICReDD workshops on reaction path searching and quantum chemistry tools for reaction optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.